molecular formula C8H6BrFOS B6416502 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde CAS No. 1879026-24-0

2-Bromo-6-fluoro-3-(methylthio)benzaldehyde

Cat. No.: B6416502
CAS No.: 1879026-24-0
M. Wt: 249.10 g/mol
InChI Key: WDLMHRMVUBSANP-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(methylthio)benzaldehyde is a halogenated aromatic aldehyde featuring bromo (Br), fluoro (F), and methylthio (-SMe) substituents at positions 2, 6, and 3 of the benzaldehyde ring, respectively. Its molecular formula is C₈H₆BrFOS, with a calculated molecular weight of 249.06 g/mol (derived from substituent analysis). This compound is notable for its electron-deficient aromatic ring due to the electron-withdrawing effects of Br and F, while the methylthio group introduces moderate electron-donating character via sulfur’s lone pairs.

Its primary applications likely involve organic synthesis, particularly in constructing pharmacophores or agrochemical intermediates.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLMHRMVUBSANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249678
Record name Benzaldehyde, 2-bromo-6-fluoro-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-24-0
Record name Benzaldehyde, 2-bromo-6-fluoro-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-bromo-6-fluoro-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor, followed by the introduction of the methylthio group. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Thiomethylation: The methylthio group can be introduced using a thiomethylating agent such as methylthiolate or dimethyl disulfide in the presence of a base.

Industrial Production Methods: Industrial production of 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 2-Bromo-6-fluoro-3-(methylthio)benzoic acid.

    Reduction: 2-Bromo-6-fluoro-3-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-fluoro-3-(methylthio)benzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine, fluorine, and methylthio groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 3

The position-3 substituent significantly influences electronic, steric, and functional properties. Key analogs include:

2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde
  • Molecular Formula : C₈H₅BrClFO
  • Molecular Weight : 251.48 g/mol
  • Key Differences :
    • Chloro (Cl) at position 3 instead of methylthio (-SMe).
    • Additional methyl (-CH₃) at position 4.
  • Impact: The Cl substituent enhances electron-withdrawing effects compared to -SMe, increasing electrophilicity.
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
  • CAS : 1428234-81-4
  • Molecular Formula : C₈H₃BrF₄O
  • Molecular Weight : 279.01 g/mol
  • Key Differences :
    • Trifluoromethyl (-CF₃) at position 3.
  • Impact :
    • The -CF₃ group is strongly electron-withdrawing, significantly activating the aldehyde for reactions like nucleophilic aromatic substitution.
    • Used in medicinal chemistry (e.g., as a building block for drug candidates) .
2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde
  • CAS : 2379321-44-3
  • Molecular Formula : C₉H₈BrFO₃
  • Molecular Weight : 287.07 g/mol
  • Key Differences :
    • Methoxymethoxy (-OCH₂OCH₃) at position 3.
  • Impact :
    • The ether groups increase hydrophilicity compared to -SMe, altering solubility and reactivity.

Functional Group Comparisons

Aldehyde vs. Carboxylic Acid Derivatives
  • 2-Bromo-6-fluoro-3-methylbenzoic acid
    • CAS : 743466-98-0
    • Molecular Formula : C₈H₆BrFO₂
    • Molecular Weight : 249.04 g/mol
    • Key Differences :
  • Carboxylic acid (-COOH) replaces the aldehyde (-CHO).
    • Impact :
  • Increased acidity (pKa ~2-3) and water solubility compared to the aldehyde.
Phenol Derivatives
  • 2-Bromo-6-fluoro-3-(methylthio)phenol CAS: 1805936-70-2 Molecular Formula: C₇H₆BrFOS Molecular Weight: 237.09 g/mol Key Differences:
  • Phenol (-OH) replaces the aldehyde (-CHO). Impact:
  • Enables hydrogen bonding, enhancing solubility in polar solvents.

Biological Activity

2-Bromo-6-fluoro-3-(methylthio)benzaldehyde is an aromatic compound with a unique structure characterized by the presence of bromine, fluorine, and a methylthio group attached to a benzaldehyde framework. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

  • Molecular Formula : C8H6BrFOS
  • Molecular Weight : Approximately 237.1 g/mol
  • Structure : The compound features a benzaldehyde core with specific substituents that influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to 2-bromo-6-fluoro-3-(methylthio)benzaldehyde exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's ability to disrupt microbial cell functions.

CompoundActivityReference
2-Bromo-6-fluoro-3-(methylthio)benzaldehydeAntibacterial
4-(Methylthio)phenyl derivativesAntimicrobial

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Preliminary studies suggest that it may inhibit the growth of cancer cell lines, particularly when halogen substituents are present. The mechanism is thought to involve apoptosis induction and inhibition of specific enzymes associated with tumor growth.

Cell LineIC50 (µM)Reference
MGC8033.15 ± 1.68
HCT-1168.17 ± 1.89

The biological activity of 2-bromo-6-fluoro-3-(methylthio)benzaldehyde is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolism in microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, contributing to cell death in target cells.
  • Apoptosis Pathways : Studies indicate that it could trigger apoptosis through pathways involving the Bcl-2 family of proteins, enhancing its therapeutic potential against tumors.

Case Studies

  • Antimicrobial Efficacy : A study comparing various substituted benzaldehydes found that those with halogen atoms exhibited superior antibacterial activity compared to their non-halogenated counterparts. This highlights the importance of substituent positioning in enhancing biological efficacy.
  • Antitumor Research : In vitro assays demonstrated that compounds with similar structures displayed IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further exploration in cancer treatment.

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